Isodecyl hydrogen adipate
Description
Contextualization within Adipate (B1204190) Ester Chemistry
Adipate esters are a significant class of compounds derived from adipic acid, a six-carbon dicarboxylic acid. gst-chem.compenpet.com Adipic acid itself is one of the most industrially important dicarboxylic acids, primarily used as a monomer for the production of nylon-6,6. penpet.comwikipedia.org The esters of adipic acid, known as adipates, are formed by reacting adipic acid with alcohols. google.com Depending on whether one or both of the carboxylic acid groups react, monoesters or diesters are formed.
Adipate esters, as a group, are known for their versatility and are used in a wide array of industrial applications. gst-chem.com Their properties, such as low toxicity, good thermal stability, low volatility, and high biodegradability, make them valuable in many sectors. google.com
Key Characteristics of Adipate Esters:
Plasticizers: The most prominent use of adipate esters is as plasticizers, especially for polyvinyl chloride (PVC) and other polymers. gst-chem.comfactmr.com They increase flexibility, reduce brittleness, and improve workability. Adipates like di(2-ethylhexyl) adipate (DEHA) and diisodecyl adipate (DIDA) are noted for conferring excellent flexibility at low temperatures. gst-chem.comatamanchemicals.com
Lubricants: Their chemical structure makes them suitable for use as base oils and performance additives in lubricant formulations, particularly in demanding conditions. gst-chem.comontosight.ai
Solvents and Emollients: In the cosmetics and personal care industry, adipate esters function as emollients, solvents, and skin-conditioning agents in products like creams, lotions, and sunscreens. ontosight.aigst-chem.comfactmr.com
Other Applications: They are also found in adhesives, sealants, coatings, and inks. gst-chem.com
The properties of a specific adipate ester are determined by the alcohol group(s) attached. Longer or branched alkyl chains, such as the isodecyl group in isodecyl hydrogen adipate, generally increase the ester's lipophilicity and affect properties like viscosity and low-temperature performance. nih.gov The presence of a free carboxylic acid group in a monoester like this compound would give it different solubility and reactivity compared to its diester counterpart, diisodecyl adipate.
Table 1: General Properties and Applications of Adipate Esters
| Property | Description | Common Applications |
|---|---|---|
| Plasticizing Effect | Increases flexibility and durability of polymers. gst-chem.com | PVC products (films, cables), rubber. gst-chem.comsci-hub.se |
| Low-Temperature Performance | Maintains flexibility at low temperatures. gst-chem.com | Food packaging, outdoor wiring. gst-chem.com |
| Low Volatility | Less prone to evaporation, ensuring long-term product stability. gst-chem.comkbvresearch.com | Durable plastics, automotive components. kbvresearch.com |
| Lubricity | Acts as a base oil or additive in lubricants. ontosight.ai | Industrial and automotive lubricants. gst-chem.com |
| Emollience | Softens and soothes the skin. ontosight.aigst-chem.com | Cosmetics, skin creams, lotions. ontosight.aifactmr.com |
| Solvency | Dissolves other substances in a formulation. ontosight.aigst-chem.com | Coatings, adhesives, personal care products. ontosight.aigst-chem.com |
Historical Development and Significance of Monoester Synthesis
The synthesis of esters is a fundamental reaction in organic chemistry, historically achieved through the Fischer esterification of a carboxylic acid and an alcohol in the presence of an acid catalyst. The synthesis of monoesters from dicarboxylic acids presents a specific challenge: achieving selective reaction at only one of the two carboxylic acid groups.
Historically, the synthesis of monoesters often resulted in a mixture of the monoester, diester, and unreacted dicarboxylic acid, requiring complex purification steps. The development of more controlled synthetic methods has been a significant area of research. While a detailed history of this compound synthesis is not prominent, the general evolution of monoester synthesis provides context.
Key Developments in Monoester Synthesis:
Stoichiometric Control: Early methods relied on using a specific molar ratio of the dicarboxylic acid to the alcohol to favor monoester formation. For instance, reacting adipic acid with a higher molecular weight alcohol in an equimolar ratio can be the first step to producing a monoester, which can then be reacted with a different alcohol to form an unsymmetrical diester. mdpi.com
Catalyst Development: Research has moved from traditional homogeneous acid catalysts like sulfuric acid, which can be corrosive and difficult to separate, towards heterogeneous catalysts. google.comnih.gov The use of catalysts like zinc oxide has been explored for the synthesis of adipate monoesters as intermediates. mdpi.com
Enzymatic Synthesis: The use of enzymes, particularly lipases, as biocatalysts has gained prominence. google.com This "green chemistry" approach allows for reactions under mild conditions, preventing degradation and side reactions, and offering high selectivity for monoester production. google.com
Advanced Chemical Routes: More sophisticated methods have been developed for specific applications. For example, cellulose (B213188) adipate derivatives, which are essentially monoesters of adipic acid attached to a cellulose backbone, can be synthesized using the benzyl (B1604629) monoester of adipoyl chloride, followed by deprotection. researchgate.net
The significance of monoester synthesis lies in the unique properties of the resulting molecules. The presence of a reactive carboxylic acid group allows them to be used as intermediates in the synthesis of more complex molecules, such as unsymmetrical diesters, polyesters, and other derivatives. mdpi.commdpi.com This dual functionality is crucial for creating polymers with specific properties and for building complex chemical structures.
Scope of Academic Research and Industrial Relevance
Academic research on adipate esters is extensive, driven by the search for safer and more effective alternatives to phthalate (B1215562) plasticizers. nih.govmdpi.com Studies often focus on synthesizing new adipate esters and evaluating their properties, such as plasticizing efficiency, thermal stability, and biodegradability. mdpi.comresearchgate.net Research trends include the synthesis of asymmetrical esters to fine-tune properties and the use of bio-based raw materials to improve the sustainability of production. nih.govmdpi.com
While "this compound" is not frequently the primary subject of published research, studies on related compounds like diisodecyl adipate (DIDA) and other adipate monoesters are relevant. Research on DIDA highlights its use as a plasticizer that provides excellent low-temperature flexibility and good permanence. atamanchemicals.comresearchgate.net Studies involving the synthesis of adipate monoesters as intermediates for creating new plasticizers or other functional materials are also common. mdpi.commdpi.com For example, research has been conducted on synthesizing various adipic esters, including those with isodecyl groups, to investigate their composition and properties. researchgate.net
Industrial Relevance: The industrial importance of adipate esters is substantial, with the global adipic acid market size valued in the billions of dollars. kbvresearch.com Adipate esters represent a significant segment of this market, primarily driven by their use as plasticizers. kbvresearch.com
Plasticizers: The move away from certain phthalate plasticizers due to regulatory concerns has boosted the demand for adipates like DIDA. factmr.comnih.gov They are used in PVC and rubber processing industries for applications requiring flexibility at low temperatures, such as films and adhesives for outdoor use. atamanchemicals.com
Lubricants: In the lubricants sector, adipate esters are valued for providing a high viscosity index and excellent lubricity at low temperatures. atamanchemicals.com
Cosmetics: The use of adipate esters as emollients and solvents in personal care products is a significant market. ontosight.aifactmr.com Diisopropyl adipate and isodecyl neopentanoate, for instance, are studied for their sensory attributes and physicochemical properties like spreading values on the skin. cosmeticsandtoiletries.com this compound, with its dual chemical nature, could potentially find use as an emulsifier or a pH-modifying agent in specialized formulations.
The industrial relevance of a specific compound like this compound is likely as a chemical intermediate. Its free carboxylic acid group allows it to be incorporated into polymer chains or reacted further to produce other specialty chemicals.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53595-56-5 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
6-(8-methylnonoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18) |
InChI Key |
IXSNSMTVBCIFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Isodecyl Hydrogen Adipate
Precursor Synthesis and Supply Chain Considerations
The synthesis of isodecyl hydrogen adipate (B1204190) is fundamentally dependent on the reliable supply and production of its two primary precursors: adipic acid and isodecanol (B128192). The manufacturing pathways for these chemicals are distinct and involve different feedstocks and technologies, each with its own supply chain dynamics and environmental considerations.
Adipic Acid Production Pathways
Adipic acid is a dicarboxylic acid of major industrial importance, most notably as a monomer for the production of nylon 6,6. ki.si Its synthesis is well-established, with both conventional and emerging sustainable methods contributing to its global supply.
The dominant and most established industrial method for producing adipic acid relies on petroleum-derived feedstocks, primarily cyclohexane (B81311). ki.siupbiochemicals.com This process is typically a continuous, two-step oxidation. chemanalyst.com
Cyclohexane Oxidation to KA Oil: The first step involves the catalytic oxidation of cyclohexane using air. This reaction produces a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), commonly referred to as "KA oil" (ketone-alcohol oil). chemanalyst.comintratec.usstudy.com This oxidation is generally carried out at temperatures of 140°C–180°C and pressures of 0.8–2 MPa, often using cobalt or other transition metal catalysts. researchgate.net
Nitric Acid Oxidation of KA Oil: The KA oil is then subjected to a second oxidation step using concentrated nitric acid (typically 50-60%), often with a copper and vanadium catalyst. chemanalyst.comnih.govresearchgate.net This step converts the cyclohexanol and cyclohexanone into adipic acid. study.com
A significant environmental drawback of this conventional route is the production of nitrous oxide (N₂O), a potent greenhouse gas, as a byproduct of the nitric acid oxidation stage. upbiochemicals.comchemanalyst.comnih.gov This has prompted research into cleaner oxidation technologies.
In response to environmental concerns associated with conventional methods, significant research has been directed toward developing sustainable and bio-based routes to adipic acid. These methods utilize renewable feedstocks, aiming to reduce the carbon footprint and eliminate harmful byproducts. lu.senih.gov
Fermentation of Sugars: One of the most developed bio-based routes involves the microbial fermentation of sugars, such as glucose, derived from renewable plant biomass. upbiochemicals.comyoutube.com Genetically engineered microorganisms, like Escherichia coli or Pseudomonas putida, are used to convert these sugars into intermediates like cis,cis-muconic acid. lu.seresearchgate.netrsc.org This intermediate is then catalytically hydrogenated to yield adipic acid. rsc.org
Conversion of Lignin (B12514952): Lignin, an abundant and underutilized component of lignocellulosic biomass, is also a promising feedstock. rsc.orgisbio.de Aromatic compounds derived from lignin can be biochemically funneled by engineered microbes, such as P. putida, to produce cis,cis-muconic acid, which is subsequently converted to adipic acid. lu.sersc.org
Chemo-catalytic Routes from Biomass: Other pathways involve the chemical and catalytic conversion of various biomass-derived platform molecules. nih.gov For instance, aldaric acids (formed from the oxidation of sugars like glucose) can be selectively dehydroxylated over heterogeneous catalysts to produce adipic acid or its esters. ki.si
| Pathway | Primary Feedstock | Key Process Steps | Key Environmental Considerations |
|---|---|---|---|
| Conventional | Cyclohexane (petroleum-derived) | 1. Air oxidation to Cyclohexanol/Cyclohexanone (KA Oil) 2. Nitric acid oxidation to Adipic Acid | - Reliance on fossil fuels
|
| Bio-based (Fermentation) | Glucose, Lignin (from biomass) | 1. Microbial fermentation to an intermediate (e.g., muconic acid)
| - Utilizes renewable resources
|
| Bio-based (Chemo-catalytic) | Biomass-derived molecules (e.g., aldaric acids) | Catalytic dehydroxylation | - Utilizes renewable feedstocks
|
Isodecanol Synthesis and Isomer Distribution
Isodecanol is a ten-carbon branched-chain alcohol. Unlike linear alcohols, "isodecanol" does not refer to a single molecule but rather a complex mixture of isomers. The specific composition of this mixture is a direct result of its manufacturing process. thegoodscentscompany.comnih.gov
The primary industrial method for producing isodecanol is the Oxo process , also known as hydroformylation. nih.govwikipedia.orgwikipedia.org This process involves two main stages:
Hydroformylation: An olefin (in this case, a nonene, which is a C9 alkene derived from the trimerization of propylene) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically containing cobalt or rhodium. nih.govmatthey.com This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond, forming a C10 aldehyde.
Hydrogenation: The resulting C10 aldehyde is then hydrogenated to produce the final isodecanol. nih.govwikipedia.org
Due to the branched nature of the nonene feedstock, the resulting commercial isodecanol is a mixture of various C10 alcohol isomers. The technical grade product typically consists of trimethyl-1-heptanols and dimethyl-1-octanols. thegoodscentscompany.comnih.gov
| Isomer Family | General Description |
|---|---|
| Trimethyl-1-heptanols | A seven-carbon (heptanol) primary alcohol backbone with three methyl group branches. |
| Dimethyl-1-octanols | An eight-carbon (octanol) primary alcohol backbone with two methyl group branches. thegoodscentscompany.comnih.gov |
Direct Esterification Processes for Monoester Formation
The formation of isodecyl hydrogen adipate from its precursors is achieved through direct esterification, a reaction where a carboxylic acid reacts with an alcohol to form an ester and water.
Acid-Catalyzed Esterification
The most common method for this transformation is the Fischer esterification , which involves heating the carboxylic acid (adipic acid) and the alcohol (isodecanol) in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
The mechanism proceeds through several equilibrium steps:
Protonation: The acid catalyst (commonly sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of one of adipic acid's carboxyl groups. masterorganicchemistry.comresearchgate.netchemguide.co.uk This activation makes the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack: A molecule of isodecanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming the protonated monoester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. chemguide.co.uk
This reaction is reversible. masterorganicchemistry.comchemguide.co.uk To favor the formation of the monoester and prevent the formation of the diester (diisodecyl adipate), reaction conditions must be carefully controlled. Key strategies include manipulating the molar ratio of the reactants. Using a controlled amount of isodecanol relative to adipic acid can help interrupt the reaction at the monoester stage. google.com Furthermore, removing water as it is formed can help drive the equilibrium toward the products. masterorganicchemistry.comorganic-chemistry.org
| Parameter | Typical Condition/Strategy | Purpose and Effect |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., H₂SO₄) or solid acid catalysts (e.g., Amberlyst 35). masterorganicchemistry.comresearchgate.net | To protonate the carboxylic acid, activating it for nucleophilic attack and increasing the reaction rate. |
| Reactant Molar Ratio | Controlling the adipic acid to isodecanol ratio. | To statistically favor the reaction of only one of the two carboxylic acid groups, maximizing the yield of the monoester over the diester. google.com |
| Temperature | Heating/Reflux | To provide the necessary activation energy and increase the rate of the slow esterification reaction. libretexts.org |
| Product/Byproduct Removal | Removal of water as it is formed. | To shift the reaction equilibrium towards the products (ester) according to Le Châtelier's principle. masterorganicchemistry.comchemistrysteps.com |
Enzymatic Esterification Approaches
Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for the synthesis of adipate esters. Lipases are effective biocatalysts for esterification reactions, often operating under mild conditions, which can minimize side reactions and energy consumption. Immobilized enzymes are particularly favored as they can be easily recovered and reused.
For the synthesis of adipate esters, lipases such as Candida antarctica lipase (B570770) B (often immobilized and known as Novozym 435) and Rhizomucor miehei lipase have shown good reactivity google.com. The enzymatic approach is a reversible process, and to drive the reaction towards the formation of the ester, methods to remove the water byproduct are often employed google.com. The synthesis is typically carried out by mixing adipic acid and the alcohol with the immobilized enzyme and incubating the mixture, often with shaking to ensure homogeneity google.com.
Reaction Conditions and Parameter Optimization
The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature and molar ratios of reactants is crucial for maximizing the desired product formation.
The reaction temperature significantly influences the rate of esterification. For chemically catalyzed reactions, higher temperatures are generally employed to accelerate the reaction. For instance, in polyesterification reactions to form adipate-based polyesters, temperatures can reach up to 220-225°C upt.ro. In the synthesis of adipic acid esters from mucic acid using a heterogeneous catalyst, temperatures ranged from 180-220°C rsc.org.
In contrast, enzymatic esterifications are conducted at much milder temperatures to preserve the enzyme's activity. Typical temperature ranges for lipase-catalyzed synthesis of adipate esters are between 30°C and 70°C google.com.
| Catalysis Type | Typical Temperature Range (°C) | Reference |
| Chemical (Polyesterification) | 220 - 225 | upt.ro |
| Heterogeneous | 180 - 220 | rsc.org |
| Enzymatic | 30 - 70 | google.com |
The molar ratio of adipic acid to isodecyl alcohol is a critical parameter that can be adjusted to favor the formation of the monoester, this compound, over the diester, diisodecyl adipate. To selectively produce the monoester, an excess of adipic acid relative to isodecyl alcohol would typically be used.
Conversely, in the synthesis of diesters, an excess of the alcohol is often employed to drive the reaction to completion. For example, in the production of ethyl adipate, three times the theoretical quantity of ethanol (B145695) is used orgsyn.org. In enzymatic synthesis of adipate esters, the ratio of adipic acid to alcohol can range from 1:1 to 1:6, with a 1:2 ratio being preferable for short-chain alcohols and 1:4 for medium-chain length alcohols to achieve high conversion to the diester google.com. Therefore, for this compound, a molar ratio with adipic acid in excess would be a key parameter to investigate and optimize.
Solvent Systems and Reaction Medium Effects
The synthesis of adipate esters, including this compound, is significantly influenced by the solvent system or reaction medium employed. The direct esterification of adipic acid with an alcohol is a reversible equilibrium reaction, where water is formed as a byproduct. The presence of water in the reaction medium can promote the reverse hydrolysis reaction, thereby limiting the yield of the desired ester. Consequently, the choice of solvent is critical for managing the reaction equilibrium and maximizing product conversion.
Traditionally, organic solvents that form an azeotrope with water, such as toluene (B28343) or benzene, have been used. This technique, known as azeotropic distillation, facilitates the continuous removal of water from the reaction mixture, shifting the equilibrium towards the formation of the adipate ester. This method is effective but raises environmental and safety concerns due to the volatile and often toxic nature of the solvents used.
In response to these concerns, solvent-free systems (SFS) have emerged as a "green" and efficient alternative for the synthesis of adipate esters. rsc.orgnih.gov Research on the lipase-catalyzed esterification of adipic acid with oleyl alcohol has demonstrated that a solvent-free system can offer higher volumetric productivity compared to solvent-based systems. rsc.orgnih.gov In such systems, one of the reactants, typically the alcohol in excess, can serve as the reaction medium. While eliminating the need for a separate solvent, controlling the reaction parameters such as temperature and agitation becomes crucial to ensure efficient mixing and high conversion yields. nih.gov
The effect of different reaction media on adipate ester synthesis is summarized in the table below.
| Reaction Medium | Primary Function | Advantages | Disadvantages |
| Azeotropic Solvent (e.g., Toluene) | Removes water via azeotropic distillation to shift equilibrium. | High conversion rates. | Environmental concerns, toxicity, requires solvent recovery. |
| Solvent-Free System (SFS) | Reactants serve as the medium, often with excess alcohol. | Environmentally friendly ("green"), higher volumetric productivity, no solvent separation needed. rsc.orgnih.gov | May require higher temperatures or more efficient mixing to achieve high conversion. |
| Supercritical Fluids | Acts as both solvent and catalyst under certain conditions. | Can lead to high selectivity and easy product separation. | Requires high-pressure equipment, can be energy-intensive. |
Catalyst Loading and Reusability
The efficiency of this compound synthesis is heavily dependent on the catalyst, with both catalyst loading and reusability being key factors for process optimization and economic viability. Catalyst loading, defined as the amount of catalyst relative to the reactants, directly impacts the reaction rate.
Studies on the esterification of adipic acid with methanol (B129727) using the solid acid resin Amberlyst 15 have shown that increasing catalyst loading generally increases the acid conversion rate. sphinxsai.com However, there is an optimal loading beyond which the increase in conversion becomes insignificant, and potential mass-transfer limitations may arise. researchgate.net This highlights the need to balance reaction speed with the cost and handling of the catalyst.
Effect of Amberlyst 15 Catalyst Loading on Adipic Acid Conversion Reaction conditions: Esterification of adipic acid with methanol.
| Catalyst Loading (% w/w) | Adipic Acid Conversion (%) | Reference |
|---|---|---|
| 5 | Increases with loading | sphinxsai.com |
| 7 | Optimal or near-optimal | sphinxsai.com |
| 10 | Marginal increase over 7% | sphinxsai.com |
Catalyst reusability is a cornerstone of sustainable chemical production, as it reduces waste, lowers costs, and simplifies product purification. Heterogeneous catalysts are particularly advantageous in this regard because they can be easily separated from the reaction mixture by filtration or centrifugation. mdpi.com
Several types of reusable catalysts have been investigated for adipate ester synthesis:
Ion-Exchange Resins: Solid acid resins like Amberlyst 35 and Amberlyst 15 are robust and can be used for multiple reaction cycles without significant loss of activity. researchgate.netresearchgate.net
Immobilized Enzymes: Lipases, particularly from Candida antarctica, can be immobilized on various supports. This not only allows for easy recovery and reuse but can also enhance the enzyme's stability. nih.govchemrxiv.orgnih.gov In some applications, immobilized lipases have been successfully reused for multiple cycles. chemrxiv.org
Metal Oxides and Supported Metals: Heterogeneous catalysts such as zinc(II) salts and supported noble metals (e.g., Au-Pt/ZrO₂) have demonstrated high activity and the ability to be recycled for several consecutive runs with minimal decrease in yield. tandfonline.comnih.govacs.org For instance, certain zinc catalysts can be recovered and reused without any significant loss of activity. nih.govacs.org Similarly, an Ir-ReOx/C catalyst used in adipate synthesis from mucic acid could be reused for at least five cycles. rsc.orgrsc.org
The ease of separation and stable performance over multiple cycles make these heterogeneous systems preferable to homogeneous catalysts like sulfuric acid, which are corrosive and difficult to remove from the product mixture. mdpi.com
Multi-Step Synthesis and Derivatization Strategies
The synthesis of specific adipate esters, particularly monoesters like this compound, often requires multi-step strategies to achieve high selectivity and purity. Direct esterification of adipic acid with one equivalent of isodecyl alcohol typically yields a mixture of the starting material, the desired monoester, and the undesired diisodecyl adipate diester. Separating these components can be complex and costly. google.comgoogle.com Therefore, more controlled, sequential methods are often employed.
Sequential Esterification for Specific Adipate Products
A highly effective strategy to selectively synthesize monoesters of adipic acid involves a two-step sequential process that avoids the simultaneous presence of both carboxylic acid groups available for reaction. This method first converts adipic acid into an intermediate where the carboxyl groups are differentiated, followed by a controlled reaction with the alcohol.
One of the most successful approaches is the formation and subsequent alcoholysis of adipic anhydride (B1165640). google.com
Anhydride Formation: Adipic acid is first heated in the presence of an acid catalyst (e.g., sulfuric acid) and a dehydrating agent or in an organic solvent capable of removing water azeotropically. This intramolecular dehydration reaction forms adipic anhydride, a cyclic intermediate. This step effectively "protects" one carboxyl group by incorporating it into the anhydride ring. google.com
Alcoholysis: The isolated or in-situ generated adipic anhydride is then reacted with isodecyl alcohol. The alcohol attacks one of the carbonyl carbons of the anhydride ring, leading to a ring-opening reaction. This alcoholysis step exclusively forms the monoester, this compound, with very high selectivity. google.com
This sequential method effectively prevents the formation of the diester byproduct, leading to a much purer product and simplifying the downstream separation process. This strategy has been shown to produce monoethyl adipate with a purity greater than 99% and a molar yield of 96-97%. google.com
Ester Exchange Reactions in Synthesis
Ester exchange, or transesterification, presents an alternative pathway for the synthesis of this compound. This method avoids the direct use of adipic acid and instead starts with a pre-existing adipate diester, most commonly a simple one like dimethyl adipate (DMA). wikipedia.org
The process involves reacting dimethyl adipate with isodecyl alcohol in the presence of a suitable catalyst. The reaction proceeds as follows: Dimethyl Adipate + Isodecyl Alcohol ⇌ Isodecyl Methyl Adipate + Methanol
To produce the desired this compound, a subsequent hydrolysis step would be required to convert the isodecyl methyl adipate intermediate. Alternatively, controlling the stoichiometry and reaction conditions could potentially favor the mono-transesterification product.
The key to driving this equilibrium-limited reaction is the removal of the more volatile alcohol byproduct, methanol. wikipedia.org Catalysts for this reaction can vary, with studies showing that ZnO is effective in catalyzing the transesterification of dimethyl adipate. researchgate.net The use of transesterification is a common industrial strategy for producing specialty esters from commodity diesters. For example, dimethyl sebacate (B1225510) is often used as a precursor to synthesize sebacic esters of higher alcohols through this method. researchgate.net This approach can be advantageous when the starting diester is more readily available or easier to handle than the corresponding dicarboxylic acid.
Chemical Reactivity and Transformation Pathways of Isodecyl Hydrogen Adipate
Hydrolysis Mechanisms
Hydrolysis is a fundamental reaction for esters, involving the cleavage of the ester bond by water. This process can be promoted by either acidic or basic conditions, each following a distinct mechanistic pathway. The hydrolysis of isodecyl hydrogen adipate (B1204190) results in the formation of adipic acid and isodecanol (B128192). libretexts.org
The acid-catalyzed hydrolysis of isodecyl hydrogen adipate is a reversible process, representing the reverse of Fischer esterification. chemistrysteps.comyoutube.com The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orglibretexts.orgchemguide.co.uk The presence of excess water helps to shift the chemical equilibrium toward the products—adipic acid and isodecanol. chemistrysteps.comchemguide.co.uk
The mechanism proceeds through several key steps. The first step involves the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), the active catalyst in aqueous acid solutions. libretexts.orgchemguide.co.ukyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.ukyoutube.comucalgary.ca Following this, a series of proton transfers occurs, which converts the isodecyloxy group (-O-C₁₀H₂₁) into a good leaving group (isodecanol, C₁₀H₂₁OH). youtube.comyoutube.com Finally, the tetrahedral intermediate collapses, expelling the isodecanol molecule and reforming the carbonyl group. A final deprotonation step by a water molecule regenerates the acid catalyst and yields the final product, adipic acid. libretexts.orgchemguide.co.uk
Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Reactants | Intermediate/Product |
| 1 | Protonation | This compound, Hydronium ion (H₃O⁺) | Protonated ester |
| 2 | Nucleophilic Attack | Protonated ester, Water (H₂O) | Tetrahedral intermediate |
| 3 | Proton Transfer | Tetrahedral intermediate, Water (H₂O) | Protonated ether-like intermediate |
| 4 | Elimination | Protonated ether-like intermediate | Protonated carboxylic acid, Isodecanol |
| 5 | Deprotonation | Protonated carboxylic acid, Water (H₂O) | Adipic acid, Hydronium ion (H₃O⁺) |
Base-promoted hydrolysis, commonly known as saponification, is the cleavage of an ester by an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgbyjus.com Unlike its acid-catalyzed counterpart, saponification is an irreversible process. chemistrysteps.commasterorganicchemistry.com The term originates from its use in soap making, where fats (triglycerides) are hydrolyzed to produce glycerol (B35011) and fatty acid salts (soap). wikipedia.orgbyjus.comorganicchemistrytutor.com In this reaction, the base is consumed and is therefore a reactant, not a catalyst. libretexts.orgyoutube.com
Table 2: Key Steps in Base-Promoted Hydrolysis (Saponification) of this compound
| Step | Description | Reactants | Intermediate/Product |
| 1 | Nucleophilic Attack | This compound, Hydroxide ion (OH⁻) | Tetrahedral intermediate |
| 2 | Elimination | Tetrahedral intermediate | Adipic acid, Isodecyloxide ion (C₁₀H₂₁O⁻) |
| 3 | Deprotonation (Irreversible) | Adipic acid, Isodecyloxide ion | Adipate salt, Isodecanol |
Polymerization and Crosslinking Reactions
The bifunctional nature of this compound, containing both a carboxylic acid and an ester group, allows it to act as a monomer in polymerization reactions. Specifically, it can undergo step-growth or condensation polymerization. ssag.skibchem.com In these reactions, monomers with functional groups react to form larger structural units while releasing smaller molecules like water. ibchem.combritannica.com
The terminal carboxylic acid group of this compound can react with the functional groups of other monomers, such as the hydroxyl groups of a diol (e.g., 1,6-hexanediol) to form a polyester (B1180765). nih.gov This polycondensation reaction proceeds via esterification, creating a repeating ester linkage in the polymer backbone. ibchem.com The resulting polyester would have pendant isodecyl ester groups along its chain.
Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. Polyesters synthesized from this compound could be crosslinked to enhance their mechanical and thermal properties. One method involves introducing a polyol with more than two hydroxyl groups during the polymerization process. Alternatively, crosslinking can be induced post-polymerization by using agents like peroxides, which can generate free radicals on the polymer chains, leading to intermolecular bond formation. researchgate.net Another approach involves synthesizing a prepolymer terminated with reactive groups, such as trimethoxysilane, which can then undergo a crosslinking reaction upon exposure to moisture. buct.edu.cn
Derivatization to Other Adipate Esters
This compound can be chemically modified to produce other adipate esters through two primary pathways: transesterification and further esterification.
Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com By reacting this compound with a different alcohol (e.g., ethanol) in the presence of a catalyst, the isodecyl group can be replaced by an ethyl group, yielding ethyl hydrogen adipate and isodecanol. To drive the reaction to completion, the product alcohol (isodecanol) is typically removed from the reaction mixture to shift the equilibrium. google.com
Esterification of the free carboxylic acid group provides another route for derivatization. Reacting this compound with a second alcohol (e.g., octanol) under acidic conditions (Fischer esterification) will convert the carboxylic acid into another ester group. This results in the formation of an unsymmetrical diester, isodecyl octyl adipate. This method is commonly used in the synthesis of various adipate esters for applications such as plasticizers and lubricants. google.com
Table 3: Comparison of Derivatization Methods for this compound
| Method | Reactive Site | Co-reactant | Product Type | Conditions |
| Transesterification | Ester group | A different alcohol (R'-OH) | Different monoester (R'-OOC-(CH₂)₄-COOH) | Acid or Base Catalyst |
| Esterification | Carboxylic acid group | A different alcohol (R'-OH) | Unsymmetrical diester (C₁₀H₂₁-OOC-(CH₂)₄-COOR') | Acid Catalyst |
Theoretical Studies of Reaction Mechanisms
Theoretical and computational chemistry provide powerful tools for investigating the mechanisms of chemical reactions at a molecular level. For the reactions of this compound, these studies can elucidate transition state structures, reaction energy profiles, and the role of catalysts and solvent molecules.
Methods such as ab initio quantum chemistry and Density Functional Theory (DFT) are used to calculate the energies of reactants, intermediates, transition states, and products. semanticscholar.org These calculations can determine activation barriers, which are crucial for understanding reaction rates and selectivity. researchgate.net For instance, theoretical studies on ester hydrolysis can model the step-by-step pathway, confirming the formation of tetrahedral intermediates and identifying the rate-determining step. semanticscholar.org
While specific theoretical studies on this compound are not widely published, research on similar molecules like phthalate (B1215562) and other adipate esters provides relevant insights. For example, computational models have been developed to simulate the alkaline hydrolysis of adipate esters like bis(2-ethylhexyl) adipate (DEHA) in environmental surface films. chemrxiv.org Furthermore, computational methods like molecular docking and molecular dynamics simulations have been employed to study the enzymatic hydrolysis of phthalate esters, which share the dicarboxylic acid ester structure. nih.gov These studies help in understanding enzyme-substrate interactions and can guide the rational design of more efficient enzymes for bioremediation. nih.gov Such theoretical approaches are invaluable for predicting the reactivity and environmental fate of compounds like this compound.
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Isodecyl hydrogen adipate (B1204190) by probing the interactions of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in Isodecyl hydrogen adipate. The molecule possesses both a carboxylic acid and an ester functional group, which give rise to distinct and characteristic absorption bands in the IR spectrum.
The presence of the carboxylic acid moiety is confirmed by two key absorptions:
A very broad absorption band typically appearing in the range of 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
A strong carbonyl (C=O) stretching absorption, which for a dimeric carboxylic acid, is observed around 1710 cm⁻¹.
The ester functional group also presents a strong carbonyl (C=O) stretching band, but at a slightly higher frequency than that of the carboxylic acid, typically around 1735 cm⁻¹. The spectrum will also feature prominent C-H stretching vibrations just below 3000 cm⁻¹ from the isodecyl and adipate alkyl chains, and C-O stretching vibrations in the 1300-1000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |
| Ester Carbonyl | C=O Stretch | ~1735 | Strong |
| Carboxylic Acid Carbonyl | C=O Stretch | ~1710 | Strong |
| Ester/Acid C-O | C-O Stretch | 1000 - 1300 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the confirmation of its specific isomeric structure.
¹H-NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule.
The most downfield signal, typically appearing as a broad singlet around 12 ppm, is characteristic of the acidic proton of the carboxylic acid group.
The protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group of the isodecyl moiety) are expected to resonate in the region of 3.5-4.5 ppm.
The protons on the carbons alpha to the carbonyl groups of both the ester and the acid will appear deshielded, typically in the range of 2.0-2.5 ppm.
The numerous other methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the isodecyl and adipate chains will produce a complex set of overlapping signals in the upfield region, generally between 0.8 and 1.6 ppm.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments.
The carbonyl carbons of the ester and carboxylic acid functional groups are the most deshielded, with their signals appearing in the 165-185 ppm range.
The carbon atom of the isodecyl group attached to the ester oxygen (-O-CH₂-) will resonate around 60-70 ppm.
The carbons alpha to the carbonyl groups are expected in the 30-40 ppm range.
The remaining aliphatic carbons of the isodecyl and adipate backbone will appear in the 10-35 ppm region.
| Spectrum | Structural Unit | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H-NMR | -COOH | ~12.0 |
| -O-CH₂- (Isodecyl) | ~4.1 | |
| -CH₂-C=O | ~2.2 - 2.4 | |
| Alkyl Chain (-CH₂-, -CH-, -CH₃) | 0.8 - 1.6 | |
| ¹³C-NMR | -C OOH | ~175-185 |
| -C OOR | ~170-175 | |
| -O-C H₂- (Isodecyl) | ~60-70 | |
| Alkyl Chain (-C H₂-, -C H-, -C H₃) | 10 - 40 |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, due to the low volatility and the presence of a polar carboxylic acid group, direct GC analysis of this compound is challenging. The active hydrogen of the carboxyl group can lead to poor peak shape and adsorption on the GC column.
To overcome these issues, derivatization is typically required. This process involves converting the carboxylic acid group into a more volatile and less polar derivative, such as a methyl or silyl (B83357) ester. Common derivatization reagents include diazomethane, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or an alcohol like methanol (B129727) in the presence of an acid catalyst.
Once derivatized, the compound can be readily analyzed by GC. When coupled with a Mass Spectrometry (MS) detector (GC-MS), this technique provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions resulting from the cleavage of the ester and alkyl chains. This allows for highly specific and sensitive detection.
High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of this compound as it can handle less volatile and thermally sensitive compounds without the need for derivatization.
A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water with an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid group remains protonated for better peak shape.
Detection can be achieved using a variety of detectors. A Ultraviolet (UV) detector can be used, although the chromophore (the carbonyl group) has a relatively low absorbance. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are well-suited for quantifying non-volatile analytes like this compound. For the highest specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the state-of-the-art method.
Other Physicochemical Characterization Methods
In addition to spectroscopic and chromatographic techniques, other physicochemical methods are used to characterize this compound. While specific experimental data for this compound is not widely published, properties can be estimated based on similar long-chain monoesters and the related diester, diisodecyl adipate.
Titration : The presence of the carboxylic acid functional group allows for quantification using classical analytical techniques such as acid-base titration. The sample can be dissolved in a suitable solvent and titrated with a standardized solution of a strong base, like sodium hydroxide (B78521), using a pH indicator or a potentiometric endpoint to determine the acid value or purity.
Density and Refractive Index : These are fundamental physical properties. For the related compound, diisodecyl adipate, the density is approximately 0.916 g/mL at 25 °C and the refractive index is about 1.452 (n20/D). sigmaaldrich.com The values for this compound are expected to be in a similar range.
Mass Spectrometry (MS) : Beyond its use as a detector for chromatography, standalone mass spectrometry can provide information on the molecular weight and fragmentation pattern. For this compound, the molecular ion would be observed, and key fragmentation pathways would likely involve cleavage of the isodecyl group and characteristic losses from the adipate backbone.
| Property | Description / Expected Value | Method |
|---|---|---|
| Acid Value | A measure of the free carboxylic acid content. | Acid-Base Titration |
| Density | Estimated to be ~0.92 g/mL at 25°C. | Pycnometry / Densitometry |
| Refractive Index | Estimated to be ~1.45 at 20°C. | Refractometry |
| Molecular Weight | 286.41 g/mol (Calculated) | Mass Spectrometry |
Acid Number Determination for Reaction Monitoring
The synthesis of this compound via the esterification of adipic acid with isodecanol (B128192) is a reaction that can be effectively monitored by tracking the consumption of the acidic reactant. The acid number, defined as the mass of potassium hydroxide (KOH) in milligrams required to neutralize the free carboxylic acids in one gram of a sample, serves as a direct indicator of the reaction's progress.
In the esterification process, the concentration of free adipic acid decreases as it reacts with isodecanol to form the monoester. Consequently, the acid number of the reaction mixture diminishes over time. The reaction is typically monitored by periodically taking aliquots from the reaction vessel and titrating them against a standardized solution of KOH. The process is considered complete when the acid number reaches a predetermined, low value, indicating that the desired conversion of the carboxylic acid has been achieved. For similar polyesterification reactions involving dicarboxylic acids and alcohols, the reduction of the acid number is a key monitoring parameter. For instance, in related syntheses, a reaction might be continued until the acid number is below a specific threshold, such as 3 mg KOH/g, to ensure a high yield of the ester product researchgate.net.
The change in acid number over the course of the reaction provides critical kinetic data and ensures consistency between batches.
Table 1: Representative Data for Reaction Monitoring via Acid Number This table presents illustrative data on how the acid number typically decreases over time during the esterification process to produce an adipate monoester.
| Reaction Time (hours) | Acid Number (mg KOH/g) | Reaction Progress |
| 0 | >150 | Initial mixture |
| 5 | 75 | Intermediate |
| 10 | 30 | Intermediate |
| 15 | 10 | Nearing completion |
| 20 | <5 | Complete |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of this compound. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides insight into the compound's decomposition profile, which is critical for its application as a plasticizer or in other high-temperature environments.
A TGA thermogram plots the percentage of weight loss against temperature. For adipate esters, the analysis typically reveals a single-step degradation process. The key parameters obtained from the TGA curve are the onset temperature of decomposition (T-onset), which indicates the temperature at which significant degradation begins, and the temperature of maximum degradation rate (T-max). Adipate esters are known for their good thermal stability. For example, studies on similar adipate plasticizers, such as butyl phenoxyethyl adipate, confirm their high thermal stability, which is a desirable characteristic for their use in polymer processing nih.gov. The TGA curve for a related compound, decyl butoxyethyl adipate, shows the typical profile for this class of esters researchgate.netresearchgate.net.
This high thermal stability ensures that the compound can withstand processing temperatures required for materials like polyvinyl chloride (PVC) without significant degradation, which could otherwise lead to undesirable changes in the final product's properties.
Table 2: Typical Thermal Decomposition Data for Adipate Esters from TGA This table provides representative thermal stability data for adipate esters, similar in structure to this compound, as determined by TGA.
| Parameter | Temperature (°C) | Description |
| T-onset (5% weight loss) | ~220 - 250 °C | The temperature at which 5% of the material has decomposed, indicating the start of significant thermal degradation. |
| T-max (max degradation rate) | ~280 - 320 °C | The temperature at which the rate of weight loss is at its maximum. |
| Final Residue at 600 °C | <1% | The amount of non-volatile material remaining after the primary decomposition phase. |
Scanning Electron Microscopy (SEM) for Material Analysis
Scanning Electron Microscopy (SEM) is a powerful surface imaging technique used not to characterize the this compound molecule itself, but to analyze the morphology of materials in which it is incorporated, such as plasticized polymers mdpi.com. When used as a plasticizer in a polymer matrix like PVC, the distribution and effect of the adipate ester on the polymer's microstructure can be visualized with high resolution.
SEM analysis of a plasticized polymer's cross-section or surface can reveal important information about the compatibility and dispersion of the plasticizer within the polymer. For instance, SEM images can show whether the plasticizer is homogeneously distributed or if it has formed separate phases or pools within the material researchgate.net. A uniform distribution is typically desired for effective plasticization, leading to consistent mechanical properties throughout the material.
Furthermore, SEM can be used to study the effects of aging or environmental exposure on the plasticized material. The technique can identify changes in surface texture, the formation of cracks, or evidence of plasticizer migration or leaching from the polymer matrix. In studies of polymer inclusion membranes, SEM is used to investigate the microstructure and porosity of membranes containing various plasticizers, including adipates mdpi.com. The images provide visual evidence of how the plasticizer influences the physical structure of the polymer film mdpi.comresearchgate.net.
Applications in Advanced Materials Science and Chemical Engineering
Polymeric System Modification and Formulation
Di-isodecyl adipate (B1204190) (DIDA) is widely recognized as a primary and secondary plasticizer, valued for its ability to enhance the flexibility, durability, and low-temperature performance of various polymers. Its compatibility with a range of polymers makes it a crucial component in the formulation of advanced polymeric materials. DIDA is known to be compatible with polyvinyl chloride (PVC), cellulose (B213188) acetate (B1210297) butyrate, ethyl cellulose, nitrocellulose, polychloroprene, and polyvinyl butyral.
In the pursuit of sustainable materials, di-isodecyl adipate has been identified as a suitable plasticizer for the development of biodegradable films. It can be incorporated into formulations using thermoplastic starch and poly(lactic acid) (PLA). The addition of DIDA to these biopolymers improves their flexibility and processing characteristics, making them viable alternatives to conventional, non-biodegradable plastics in applications such as packaging.
The preparation of cellulose triacetate-based films, which are utilized in the fabrication of various optical devices, can benefit from the inclusion of di-isodecyl adipate. As a plasticizer, DIDA can improve the film's processability and mechanical properties, which are critical for applications requiring optical clarity and stability.
Di-isodecyl adipate may be blended with polymers like PVC to create polymeric membranes. These membranes are integral components in the construction of electrodes for various electrochemical applications. The presence of the plasticizer within the polymer matrix can influence the membrane's ion-exchange properties and mechanical stability, which are crucial for the performance of electrochemical sensors and other devices.
Chemical Feedstocks for Specialized Organic Synthesis
While specific information on the use of isodecyl hydrogen adipate as a direct chemical feedstock for specialized organic synthesis is limited in publicly available literature, the synthesis of its diester counterpart, di-isodecyl adipate, is well-established. DIDA is produced through the esterification of adipic acid with isodecyl alcohol. In this context, isodecyl alcohol and adipic acid are the primary feedstocks.
The potential for this compound to act as an intermediate in further chemical manufacturing exists, as it possesses both a carboxylic acid group and an ester group. This dual functionality could theoretically allow it to be a building block for the synthesis of more complex molecules, such as polyesters or other specialty chemicals. However, specific industrial-scale synthetic routes starting from this compound are not widely documented.
Role in Complex Chemical Formulations
Di-isodecyl adipate plays a significant role in a variety of complex chemical formulations beyond its primary function as a plasticizer in polymers. Its properties make it a valuable additive in numerous industrial and consumer products.
Industrial Applications:
Lubricants and Greases: DIDA is used as a lubricating agent and a component of functional fluids.
Metal Working Fluids: It can be found in formulations for metal processing.
Adhesives and Sealants: DIDA can be used as a plasticizer in these formulations to improve flexibility.
Textile Treatment Products and Dyes: It is utilized in the textile industry.
Consumer and Commercial Products:
Personal Care Products: DIDA serves as an emollient in products such as deodorants, hair care, and skin care formulations.
Washing & Cleaning Products: It is a component in various cleaning agents.
The versatility of di-isodecyl adipate in these formulations is attributed to its excellent low-temperature properties, low volatility, and good permanence.
Data Tables
Table 1: Properties of Di-isodecyl Adipate
| Property | Value |
| Molecular Formula | C26H50O4 |
| Molecular Weight | 426.67 g/mol |
| CAS Number | 27178-16-1 |
| Appearance | Colorless to light yellow clear liquid |
Source: Alfa Chemistry
Table 2: Applications of Di-isodecyl Adipate in Polymeric Systems
| Application Area | Polymer(s) | Function of DIDA |
| Biodegradable Films | Thermoplastic Starch, Poly(lactic acid) | Plasticizer |
| Optical Devices | Cellulose Triacetate | Plasticizer |
| Electrochemical Membranes | Polyvinyl Chloride (PVC) | Plasticizer |
Source: Ataman Kimya
Sustainable Chemistry and Green Engineering Principles in Isodecyl Hydrogen Adipate Production
Development of Environmentally Benign Synthetic Routes
Traditional methods for producing adipate (B1204190) esters often involve high temperatures and the use of metal or chemical catalysts, which can lead to undesirable side reactions, degradation of the esters, and issues with toxicity and corrosion. To address these challenges, research has focused on developing greener synthetic pathways.
One of the most promising environmentally benign routes is enzymatic synthesis. The use of enzymes, particularly immobilized lipases, as biocatalysts offers several advantages. These reactions can be carried out under milder conditions, reducing energy consumption and minimizing the formation of by-products. Immobilized enzymes like Candida antarctica lipase (B570770) B (Novozym 435), Candida rugosa lipase, and Rhizomucor miehei lipase have been successfully used for the esterification of adipic acid. This biocatalytic approach avoids the use of corrosive acids and simplifies product separation, as the immobilized enzyme can be easily filtered out and recycled. Solvent-free systems for these enzymatic reactions have been developed, further enhancing the green credentials of the process by achieving high conversion yields without the need for organic solvents.
Another green approach involves the chemo-catalytic conversion of biomass-derived intermediates. For instance, mucic acid, which can be obtained from the oxidation of galactose, can be converted into adipates in a one-step process. This route utilizes bifunctional heterogeneous catalysts, such as Ir-ReOx/C, which can perform both deoxydehydration and catalytic transfer hydrogenation in a green solvent like isopropanol. This method avoids the use of harsh chemicals and allows for the catalyst to be reused over multiple cycles. Similarly, d-glucaric acid, derived from glucose, can be catalytically converted to adipic acid or its esters using efficient bifunctional catalysts like Pd-ReOx/AC. These pathways represent a significant step towards petroleum-free and more sustainable adipate production.
Utilization of Renewable Feedstocks and Biorefinery Integration
A core principle of green chemistry is the use of renewable feedstocks in place of depleting fossil fuels. The production of isodecyl hydrogen adipate traditionally relies on adipic acid derived from petroleum-based sources, a process that contributes to greenhouse gas emissions. The shift towards bio-based adipic acid is a critical step in enhancing the sustainability of its derivatives.
Lignocellulosic biomass, the most abundant renewable carbon resource, is an ideal feedstock. Sugars like glucose and galactose, which are components of biomass, can be converted into adipic acid precursors such as glucaric acid and mucic acid through oxidation. These sugar acids can then be catalytically transformed into adipic acid. For example, glucose can be selectively oxidized to glucaric acid, which is then converted to adipic acid, offering a completely bio-based route. Another pathway involves the fermentation of sugars to produce cis,cis-muconic acid, which is subsequently hydrogenated to yield adipic acid.
Integrating these bio-based production routes into a biorefinery concept can maximize value and minimize waste. A biorefinery utilizes biomass feedstocks to produce a range of products, including fuels, chemicals, and energy, analogous to a petroleum refinery. For instance, a sugarcane biorefinery could be modeled to produce bio-based adipic acid through the direct fermentation of sugars. Such an integrated approach not only utilizes renewable resources but also has the potential to significantly reduce greenhouse gas emissions compared to fossil-based production. The use of second-generation feedstocks, such as agricultural waste, further enhances the sustainability by not competing with food crops.
Table 1: Comparison of Bio-based Pathways to Adipic Acid
| Feedstock | Intermediate | Key Process | Reference |
| Glucose | Glucaric Acid | Catalytic Deoxydehydration (DODH) | |
| Galactose | Mucic Acid | Catalytic Deoxydehydration/Hydrogenation | |
| Sugars | cis,cis-Muconic Acid | Fermentation / Hydrogenation | |
| Sugars | Adipic Acid | Direct Fermentation |
Catalyst Design for Enhanced Sustainability (e.g., Recyclable Catalysts, Ionic Liquids)
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in minimizing waste. For the production of this compound and its precursors, the design of sustainable catalysts focuses on reusability, high selectivity, and mild operating conditions.
Recyclable heterogeneous catalysts are a key area of development. These solid catalysts are easily separated from the reaction mixture, which simplifies product purification and reduces waste. In the conversion of biomass-derived acids to adipates, bifunctional catalysts have shown high efficacy. For example, a catalyst composed of iridium and rhenium oxide on a carbon support (Ir-ReOx/C) can achieve a 63% yield of adipates from mucic acid and can be reused for at least five cycles. Similarly, a palladium-rhenium oxide catalyst on activated carbon (Pd-ReOx/AC) was found to be highly efficient for converting glucaric acid to methyl adipate with a yield of 99%. These catalysts demonstrate the potential to replace homogeneous systems that are difficult to separate and recycle.
Table 2: Performance of Recyclable Heterogeneous Catalysts in Bio-Adipate Synthesis
| Catalyst | Substrate | Product | Yield | Reusability | Reference |
| Ir-ReOx/C | Mucic Acid | Adipates | 63% | At least 5 cycles | |
| Pd-ReOx/AC | Glucaric Acid | Methyl Adipate | 99% | Not specified | |
| Pt-ReOx/C | Mucic Acid | Adipates | 85% | Not specified | |
| 5 wt% ReOx/ZrO₂ + 5 wt% Pd/C | d-glucaric acid-1,4-lactone | Dibutyl Adipate | 82% (aggregate) | Not specified |
Ionic liquids (ILs) are also emerging as sustainable alternatives in catalysis. Defined as salts with melting points below 100 °C, ILs have negligible vapor pressure, high thermal stability, and tunable properties. They can act as both catalysts and solvents. In the esterification of dicarboxylic acids, acidic ionic liquids have been used to catalyze the reaction with high yields (99%) and selectivities (>99%) under mild conditions. A significant advantage is the formation of a two-phase system, where the ester product is immiscible with the ionic liquid. This phenomenon simplifies product isolation and allows the ionic liquid catalyst to be recycled multiple times without loss of activity. The use of ILs can eliminate the need for volatile organic solvents and energy-intensive separation processes.
Waste Minimization and By-product Valorization
Waste minimization is a fundamental goal of green manufacturing, aiming to improve resource efficiency and reduce environmental impact. The principles of green chemistry, such as waste prevention and maximizing atom economy, are central to this effort.
In the synthesis of this compound, process optimization is a key strategy for waste reduction. For instance, in the direct esterification of adipic acid, a common by-product is the corresponding diester (e.g., diisodecyl adipate). The formation of this by-product complicates the separation process and lowers the yield of the desired monoester. One innovative synthetic route that effectively reduces diester formation involves first converting adipic acid into adipic anhydride (B1165640), which is then subjected to alcoholysis. This method has been shown to increase the purity of the monoester product to over 99.0% and the molar yield to 96-97%, thereby simplifying purification and minimizing waste.
The use of solvent-free reaction systems is another effective strategy. Eliminating solvents reduces waste, lowers costs, and avoids the environmental and health hazards associated with many organic solvents. Enzymatic synthesis of adipate esters has been successfully demonstrated in solvent-free systems, offering higher volumetric productivity compared to solvent-based processes.
By-product valorization is the process of converting waste streams or by-products into valuable products. While specific examples for this compound production are not extensively detailed, the principle can be applied. For example, if a diester by-product is formed, instead of being treated as waste, it could be isolated for applications where its properties are desired, such as in certain plasticizer or lubricant formulations. In biorefinery contexts, components of the biomass that are not converted into the primary chemical, such as lignin (B12514952), can be valorized to produce other chemicals, fuels, or energy, contributing to a circular economy model with minimal waste.
Future Research Directions and Emerging Trends in Isodecyl Hydrogen Adipate Chemistry
The synthesis and application of isodecyl hydrogen adipate (B1204190) and its derivatives are poised for significant advancements, driven by the pursuit of greater efficiency, sustainability, and tailored molecular performance. Emerging trends in catalysis, computational science, process engineering, and analytical chemistry are converging to reshape how this important chemical compound is produced and utilized. Future research is increasingly focused on creating more selective and sustainable catalytic systems, leveraging predictive modeling to accelerate discovery, intensifying reaction processes for better efficiency and safety, monitoring reactions in real-time to achieve precise control, and designing novel derivatives with specific functionalities.
Q & A
Q. How do structural variations in branched alkyl chains (e.g., isodecyl vs. 2-ethylhexyl) influence the biodegradability of adipate esters?
- Methodological Answer : Branched chains like isodecyl reduce biodegradability due to steric hindrance. For example, di(2-ethylhexyl) adipate (DEHA) meets 5/7 biodegradability criteria under OECD 301F, while isodecyl pelargonate (IDP) meets only 3/7 . To assess, use respirometry (measuring CO₂ evolution) and HPLC to track ester degradation intermediates (e.g., adipic acid).
Q. What experimental designs are recommended for evaluating developmental toxicity of this compound?
- Methodological Answer : Follow OECD Guideline 421:
- Dosing : Administer via oral gavage at 100–1000 mg/kg/day in Sprague-Dawley rats over 28 days.
- Endpoints : Monitor gonadal histopathology, mating success, and fetal malformations. A 2023 study on ethyl hydrogen adipate (EHA) found no teratogenicity at 500 mg/kg/day but reduced litter sizes at 1000 mg/kg/day .
- Analytical Validation : Quantify systemic exposure using LC-MS/MS to measure plasma adipic acid levels.
Q. How can researchers resolve contradictions in carcinogenicity data between rodent models for adipate esters?
- Methodological Answer : Species-specific metabolism explains discrepancies. For example, di(2-ethylhexyl) adipate (DEHA) induced liver tumors in mice but not rats due to differences in peroxisome proliferation receptor-alpha (PPARα) activation . To test this compound:
- Conduct 2-year bioassays in both species.
- Use transcriptomics to compare PPARα pathway activation.
- Apply QSAR models to predict metabolite toxicity (e.g., using REACH alternatives frameworks) .
Q. What advanced techniques elucidate the role of hydrogen bonding in stabilizing this compound-polymer composites?
- Methodological Answer :
- X-ray Scattering : Analyze crystallinity changes in poly(butylene adipate) composites. For example, β-to-α phase transitions occur at ~45°C in adipate-modified polymers .
- DSC : Measure melting points (e.g., Tm = 27.4°C for pure this compound ) and compare with composite Tg values.
- Molecular Dynamics Simulations : Model hydrogen bonding between adipate esters and silica nanoparticles, as validated by FTIR .
Data Contradiction Analysis
Q. Why do in vitro and in vivo sensory evaluations of adipate esters show conflicting results for perceived "heaviness"?
- Methodological Answer : Polar esters like diisopropyl adipate (high spreading, low viscosity) feel "light" in vivo despite similar surface tension values in vitro. This discrepancy arises from substrate interactions (e.g., skin lipids vs. silicone plates). To reconcile:
- Use artificial skin models with lipid layers for in vitro tests.
- Correlate sensory panel data (n ≥ 12) with rheological metrics (e.g., shear thinning index) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
